molecular formula C16H19NO3 B11846724 6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione CAS No. 65226-83-7

6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione

Cat. No.: B11846724
CAS No.: 65226-83-7
M. Wt: 273.33 g/mol
InChI Key: KWLNSPBPNMVOFQ-UHFFFAOYSA-N
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Description

6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[45]decane-3,7-dione is a spiro compound characterized by a unique structure that includes both oxygen and nitrogen heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenyl derivatives with suitable oxiranes and aziridines can lead to the formation of the spiro compound through intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets and influence various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione is unique due to its specific combination of methyl and phenyl groups, along with the presence of both oxygen and nitrogen in the spiro ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

65226-83-7

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

6-methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione

InChI

InChI=1S/C16H19NO3/c1-11-5-7-13(8-6-11)17-15(19)10-20-16(17)9-3-4-14(18)12(16)2/h5-8,12H,3-4,9-10H2,1-2H3

InChI Key

KWLNSPBPNMVOFQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CCCC12N(C(=O)CO2)C3=CC=C(C=C3)C

Origin of Product

United States

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